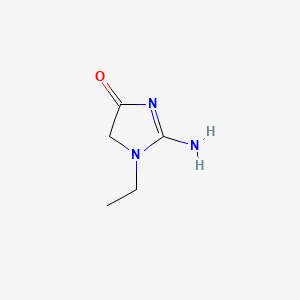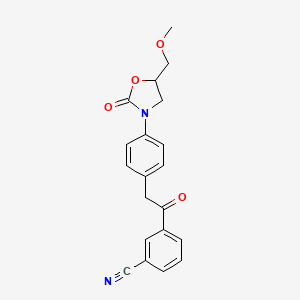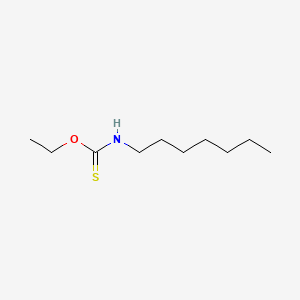
Carbamic acid, N-heptylthio-, O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-heptylthio-, O-ethyl ester is a chemical compound that belongs to the class of carbamate esters. Carbamates are derivatives of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a heptylthio group attached to the nitrogen atom and an ethyl ester group attached to the oxygen atom of the carbamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbamic acid, N-heptylthio-, O-ethyl ester can be synthesized through several methods:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with alcohols under mild conditions to form the desired ester.
Addition of Alcohols to Isocyanates: Another common method is the addition of alcohols to isocyanates, which results in the formation of carbamate esters.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to produce carbamate esters.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamic acid, N-heptylthio-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Involves the use of strong bases like sodium hydroxide or potassium hydroxide.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis Products: Carbamic acid and ethanol.
Oxidation Products: Depending on the conditions, various oxidized derivatives can be formed.
Reduction Products: Reduced forms of the compound, such as primary amines.
Applications De Recherche Scientifique
Carbamic acid, N-heptylthio-, O-ethyl ester has several scientific research applications:
Pharmaceuticals: Investigated for its potential use in drug formulations, particularly as a prodrug that can release active compounds upon hydrolysis.
Industrial Applications: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of carbamic acid, N-heptylthio-, O-ethyl ester involves the inhibition of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and eventual paralysis of the target organism . The compound interacts with the active site of the enzyme, forming a stable complex that prevents the breakdown of acetylcholine.
Comparaison Avec Des Composés Similaires
Methyl Carbamate: Another carbamate ester with similar properties but different alkyl groups.
Ethyl Carbamate: Similar structure but lacks the heptylthio group.
Carbaryl: A widely used carbamate pesticide with a different substitution pattern.
Uniqueness: Carbamic acid, N-heptylthio-, O-ethyl ester is unique due to the presence of the heptylthio group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamate esters and influences its reactivity and applications.
Propriétés
Numéro CAS |
73747-49-6 |
|---|---|
Formule moléculaire |
C10H21NOS |
Poids moléculaire |
203.35 g/mol |
Nom IUPAC |
O-ethyl N-heptylcarbamothioate |
InChI |
InChI=1S/C10H21NOS/c1-3-5-6-7-8-9-11-10(13)12-4-2/h3-9H2,1-2H3,(H,11,13) |
Clé InChI |
XTGALXRCFNCYBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(=S)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)

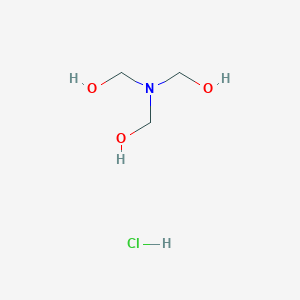
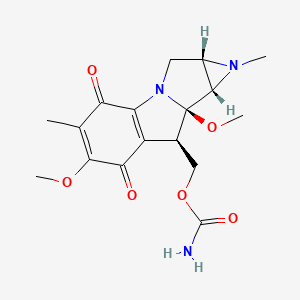

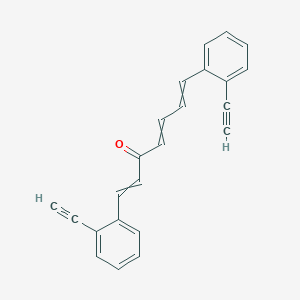

![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)
